2-[(5-Bromofuran-2-yl)methyl]cyclopentan-1-ol
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Overview
Description
2-[(5-Bromofuran-2-yl)methyl]cyclopentan-1-ol is an organic compound with the molecular formula C10H13BrO2 It is a derivative of furan, a heterocyclic organic compound, and contains a bromine atom attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Bromofuran-2-yl)methyl]cyclopentan-1-ol typically involves the bromination of furan followed by a series of reactions to introduce the cyclopentan-1-ol moiety. One common method involves the reaction of 5-bromofuran-2-carbaldehyde with cyclopentylmagnesium bromide, followed by hydrolysis to yield the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(5-Bromofuran-2-yl)methyl]cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products Formed
Oxidation: Formation of 2-[(5-Bromofuran-2-yl)methyl]cyclopentanone.
Reduction: Formation of 2-[(5-Furan-2-yl)methyl]cyclopentan-1-ol.
Substitution: Formation of 2-[(5-Aminofuran-2-yl)methyl]cyclopentan-1-ol or 2-[(5-Mercaptofuran-2-yl)methyl]cyclopentan-1-ol.
Scientific Research Applications
2-[(5-Bromofuran-2-yl)methyl]cyclopentan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(5-Bromofuran-2-yl)methyl]cyclopentan-1-ol is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The bromine atom and the furan ring may play a crucial role in its biological activity by facilitating interactions with enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-Chlorofuran-2-yl)methyl]cyclopentan-1-ol
- 2-[(5-Iodofuran-2-yl)methyl]cyclopentan-1-ol
- 2-[(5-Methylfuran-2-yl)methyl]cyclopentan-1-ol
Uniqueness
2-[(5-Bromofuran-2-yl)methyl]cyclopentan-1-ol is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making this compound a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C10H13BrO2 |
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Molecular Weight |
245.11 g/mol |
IUPAC Name |
2-[(5-bromofuran-2-yl)methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C10H13BrO2/c11-10-5-4-8(13-10)6-7-2-1-3-9(7)12/h4-5,7,9,12H,1-3,6H2 |
InChI Key |
CDYLEXQICLWUML-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)O)CC2=CC=C(O2)Br |
Origin of Product |
United States |
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